DBeQ

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N2,N4-Dibencilquinazolina-2,4-diamina implica la reacción de 2,4-diaminoquinazolina con bromuro de bencilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para la N2,N4-Dibencilquinazolina-2,4-diamina no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar vasos de reacción más grandes e implementar técnicas de purificación como la recristalización o la cromatografía para obtener un producto de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La N2,N4-Dibencilquinazolina-2,4-diamina principalmente experimenta reacciones de sustitución debido a la presencia de grupos amino en el anillo de quinazolina. Estas reacciones pueden ser facilitadas por varios reactivos y condiciones .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Bromuro de bencilo en presencia de una base como el carbonato de potasio.

Oxidación y Reducción:

Principales Productos Formados

El principal producto formado a partir de la reacción de sustitución de 2,4-diaminoquinazolina con bromuro de bencilo es la N2,N4-Dibencilquinazolina-2,4-diamina. Otros productos potenciales dependerían de los reactivos y condiciones específicos utilizados en reacciones posteriores .

Aplicaciones Científicas De Investigación

Cancer Research Applications

DBeQ has been identified as a potent inducer of apoptosis in various cancer cell lines, including multiple myeloma, cervical carcinoma, and renal carcinoma. Its efficacy is notably higher compared to normal human cells, indicating selective cytotoxicity towards cancerous cells. The following table summarizes key findings from studies on this compound's anticancer properties:

| Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Multiple Myeloma | 1.5 | Induces caspases-3 and -7 rapidly |

| Cervical Carcinoma | 2.6 | Inhibits autophagic degradation |

| Renal Carcinoma | 2.3 | Blocks ERAD pathways |

Case Study: Multiple Myeloma

In a study involving RPMI8226 multiple myeloma cells, this compound demonstrated a five-fold increase in activity compared to normal lung fibroblasts. The compound induced apoptosis through the activation of executioner caspases, highlighting its potential as a therapeutic agent in treating resistant cancer types .

Structure-Activity Relationship (SAR) Studies

Research has focused on optimizing this compound derivatives to enhance its potency and selectivity. The structure-activity relationship studies indicate that modifications to the quinazoline backbone and benzylamine pharmacophore can lead to more effective inhibitors of p97. Notable derivatives include ML-240, which shows improved binding affinity and biological activity against various cancer models .

Potential Off-Target Effects

While this compound is primarily targeted at p97 ATPase, studies have evaluated its off-target effects on protein kinases using activity-based proteomics. Results indicated minimal inhibition of kinases at therapeutic concentrations, suggesting that this compound's effects are largely specific to its intended target .

Future Directions in Research

The ongoing exploration of this compound's applications extends beyond oncology into areas such as neurodegenerative diseases and metabolic disorders where p97 plays a crucial role in cellular homeostasis and protein quality control. Future research may focus on:

- Developing more potent derivatives with reduced side effects.

- Investigating combination therapies with existing chemotherapeutics.

- Exploring the role of this compound in modulating autophagic pathways in neurodegenerative conditions.

Mecanismo De Acción

La N2,N4-Dibencilquinazolina-2,4-diamina ejerce sus efectos inhibiendo selectivamente la enzima ATPasa p97. Esta inhibición es ATP-competitiva, lo que significa que el compuesto compite con el ATP por la unión al sitio activo de la enzima. Al unirse al sitio ATPasa del dominio D2 de la p97, la N2,N4-Dibencilquinazolina-2,4-diamina bloquea efectivamente la actividad de la enzima, lo que lleva a la acumulación de proteínas ubiquitinadas y la inducción de apoptosis en células cancerosas .

Comparación Con Compuestos Similares

La N2,N4-Dibencilquinazolina-2,4-diamina es única en su inhibición selectiva de la ATPasa p97 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

NMS-873: Otro inhibidor de la ATPasa p97, pero con un mecanismo de acción diferente.

ML240: Un inhibidor de la ATPasa p97 con características estructurales y propiedades de unión distintas.

CB-5083: Un potente inhibidor de la ATPasa p97 con aplicaciones en terapia contra el cáncer

La N2,N4-Dibencilquinazolina-2,4-diamina destaca por su inhibición reversible y ATP-competitiva, lo que la convierte en una herramienta valiosa para estudiar el papel de la ATPasa p97 en varios procesos celulares .

Actividad Biológica

DBeQ, scientifically known as 2,N4-dibenzylquinazoline-2,4-diamine, is a selective and reversible inhibitor of the p97 ATPase (also known as VCP or Cdc48 in yeast). This compound has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and protein degradation pathways. The following sections detail the biological activity of this compound, including its mechanism of action, effects on apoptosis, and interactions with various cellular processes.

This compound acts primarily by inhibiting the ATPase activity of p97. It has been characterized as an ATP-competitive inhibitor with an IC50 value ranging from 1.5 μM to 3.2 μM, depending on the specific assay conditions used . The inhibition of p97 disrupts several crucial cellular processes:

- Ubiquitin-Dependent Degradation : this compound impairs the degradation pathways that rely on p97, such as endoplasmic reticulum-associated degradation (ERAD) and ubiquitin fusion degradation .

- Autophagy : It blocks the maturation of autophagosomes and prevents the degradation of autophagic substrates like LC3-II, indicating that this compound inhibits autophagic flux rather than inducing autophagy itself .

Table 1: Summary of this compound's Inhibitory Effects

| Cellular Process | Effect of this compound | IC50 Value |

|---|---|---|

| p97 ATPase Activity | Inhibition | 1.5 μM |

| Ubiquitin Fusion Degradation | Impairment | 2.6 μM |

| Autophagic Flux (LC3-II Stabilization) | Blockage | 15 μM |

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines more effectively than in non-cancerous cells. The compound activates executioner caspases-3 and -7 within hours of treatment. In HeLa cells, for instance, this compound rapidly promotes caspase activation, demonstrating a preference for the intrinsic apoptotic pathway via caspase-9 over the extrinsic pathway via caspase-8 .

Case Study: Apoptosis Induction in Cancer Cells

In a comparative study involving multiple myeloma cells (RPMI8226) and normal human fetal lung fibroblasts (MRC5), this compound exhibited a five-fold higher potency against cancer cells compared to normal cells. This selectivity suggests potential therapeutic applications in targeting malignant cells while sparing normal tissues .

Table 2: Caspase Activation by this compound

| Cell Line | Caspase Activated | Time to Activation | Relative Potency |

|---|---|---|---|

| HeLa | Caspase-3, -7 | 2 hours | High |

| RPMI8226 | Caspase-3, -7 | 2 hours | Very High |

| MRC5 | Minimal | Not Significant | Low |

Interaction with Bacterial Systems

Recent studies have also explored the effects of this compound on bacterial systems, particularly its interaction with ClpB and DnaK chaperone systems in Escherichia coli. This compound was found to inhibit ClpB's casein-activated ATPase activity with an IC50 around 5 μM and reduced the reactivation of aggregated proteins . This suggests that this compound's biological activity extends beyond mammalian systems to include significant effects on bacterial protein homeostasis.

Table 3: Effects of this compound on Bacterial Chaperone Systems

| Chaperone System | Effect Observed | IC50 Value |

|---|---|---|

| ClpB | Inhibition of ATPase | ~5 μM |

| DnaK | Inhibition of chaperone activity | ~100 μM |

Propiedades

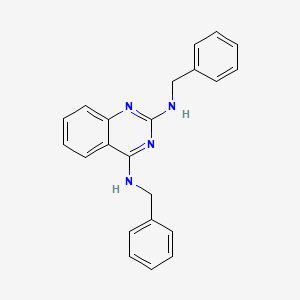

IUPAC Name |

2-N,4-N-dibenzylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIMUUJJAJBPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040936 | |

| Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177355-84-9 | |

| Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177355-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.